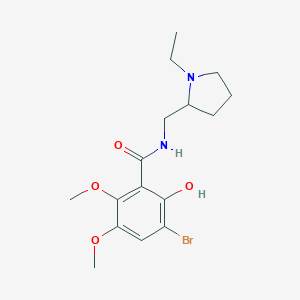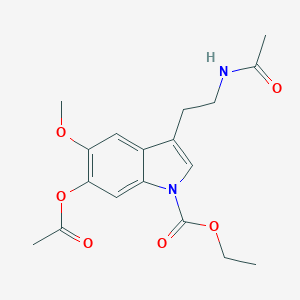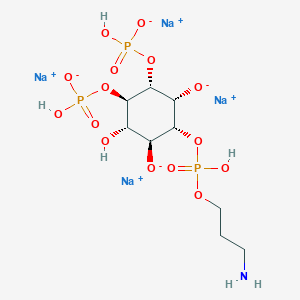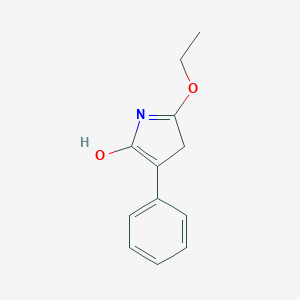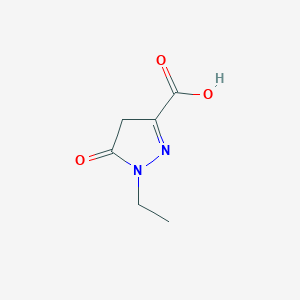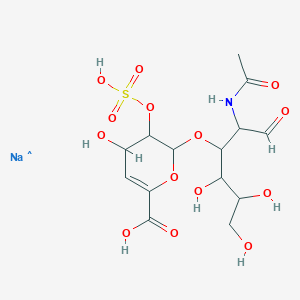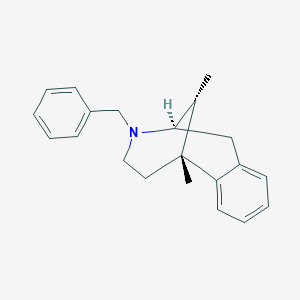
Deoxy-N-benzylnormetazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxy-N-benzylnormetazocine (also known as dezocine) is a synthetic opioid analgesic that was first synthesized in 1972. It is a derivative of the opioid agonist drug, metazocine, and is structurally similar to other opioids such as morphine and fentanyl. The unique chemical structure of dezocine allows it to bind to opioid receptors in the brain and spinal cord, producing analgesic effects.
Wirkmechanismus
Dezocine acts as a partial agonist at the mu-opioid receptor and as an antagonist at the kappa-opioid receptor. This unique mechanism of action allows for analgesic effects without the respiratory depression and other side effects associated with full mu-opioid receptor agonists.
Biochemische Und Physiologische Effekte
Dezocine has been shown to produce analgesia through its effects on the central nervous system. It has also been shown to inhibit the release of certain neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals.
Vorteile Und Einschränkungen Für Laborexperimente
Dezocine has several advantages for use in laboratory experiments. It has a lower potential for abuse and dependence compared to other opioids, making it a safer option for researchers. However, its unique mechanism of action may make it less effective in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on dezocine. One area of interest is its potential use in the treatment of neuropathic pain, which is often difficult to treat with traditional analgesics. Another area of interest is its potential use in combination with other analgesics to produce synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action of dezocine and its potential for use in the treatment of pain.
Synthesemethoden
The synthesis of dezocine involves several steps, including the reaction of benzylmagnesium chloride with 1,2,3,4-tetrahydroisoquinoline to form N-benzyl-1,2,3,4-tetrahydroisoquinoline. This intermediate is then treated with lithium aluminum hydride to reduce the benzyl group to a methyl group, yielding deoxy-N-benzylnormetazocine.
Wissenschaftliche Forschungsanwendungen
Dezocine has been extensively studied for its potential use as an analgesic in the treatment of pain. It has been shown to have a lower risk of respiratory depression and other side effects compared to other opioids such as morphine and fentanyl. Studies have also suggested that dezocine may have a lower potential for abuse and dependence.
Eigenschaften
CAS-Nummer |
147384-62-1 |
|---|---|
Produktname |
Deoxy-N-benzylnormetazocine |
Molekularformel |
C21H25N |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(1R,9R,13R)-10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C21H25N/c1-16-20-14-18-10-6-7-11-19(18)21(16,2)12-13-22(20)15-17-8-4-3-5-9-17/h3-11,16,20H,12-15H2,1-2H3/t16-,20+,21+/m0/s1 |
InChI-Schlüssel |
QAAXWTHVNTVMCJ-ZLGUVYLKSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2CC3=CC=CC=C3[C@@]1(CCN2CC4=CC=CC=C4)C |
SMILES |
CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C |
Kanonische SMILES |
CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C |
Synonyme |
deoxy-N-benzylnormetazocine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




